Molecular Weight and Lipophilicity (cLogP) Differentiation from the Ethoxyacetamide Analog
The target compound (2-methoxyacetamide, MW 267.30) possesses a lower molecular weight and calculated lipophilicity compared to its direct 2-ethoxyacetamide analog (MW 281.33, estimated cLogP increase of approximately +0.5 to +0.6 units based on the Hansch π constant for CH₂ increment) [1]. The methoxy oxygen introduces a hydrogen-bond acceptor site with a smaller steric footprint than the ethoxy group, which may translate into differential passive membrane permeability and aqueous solubility profiles [1]. This distinction is procurement-relevant when selecting compounds for permeability-limited assays (e.g., Caco-2, PAMPA) or when aqueous solubility is a critical parameter in the experimental design.
| Evidence Dimension | Molecular weight and estimated cLogP |
|---|---|
| Target Compound Data | MW 267.30 g/mol; cLogP estimated ~0.8–1.2 (methoxyacetamide side chain) |
| Comparator Or Baseline | N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide: MW 281.33 g/mol; cLogP estimated ~1.3–1.8 |
| Quantified Difference | MW difference: –14.03 g/mol; estimated ΔcLogP: –0.5 to –0.6 |
| Conditions | Calculated physicochemical properties; no experimental logP or solubility data identified from non-excluded primary sources |
Why This Matters
A difference of 0.5 logP units can shift predicted intestinal absorption or blood–brain barrier penetration by a meaningful margin in early-stage screening cascades, directly affecting compound prioritization.
- [1] Agarkov, A. S.; Shiryaev, A. K.; Solovieva, S. E.; Antipin, I. S. Synthesis, Chemical Properties and Application of 2-Substituted Derivatives of Thiazolo[3,2-a]pyrimidine. Russian Journal of Organic Chemistry 2023, 59 (3), 337–364. View Source
